O-7460
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Overview
Description
O-7460 is a selective inhibitor of diacylglycerol lipase alpha, an enzyme involved in the biosynthesis of the endocannabinoid 2-arachidonoyl glycerol. This compound has shown potential in reducing high-fat diet intake and body weight in animal studies .
Preparation Methods
The synthesis of O-7460 involves the reaction of 2-arachidonoyl glycerol with a fluorophosphonate reagent under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the process. The product is then purified using chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
O-7460 primarily undergoes inhibition reactions with diacylglycerol lipase alpha. It does not significantly interact with other enzymes such as monoacylglycerol lipase or fatty acid amide hydrolase. The compound is stable under physiological conditions and does not undergo significant oxidation, reduction, or substitution reactions .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of diacylglycerol lipase alpha in the biosynthesis of endocannabinoids.
Biology: Investigated for its effects on metabolic processes and energy balance in animal models.
Medicine: Explored for its potential therapeutic effects in conditions related to obesity and metabolic disorders.
Industry: Utilized in the development of new pharmacological agents targeting the endocannabinoid system
Mechanism of Action
O-7460 exerts its effects by selectively inhibiting diacylglycerol lipase alpha, thereby reducing the biosynthesis of 2-arachidonoyl glycerol. This inhibition leads to a decrease in endocannabinoid signaling, which is associated with reduced food intake and body weight in animal models. The compound does not significantly interact with cannabinoid receptors or other enzymes involved in endocannabinoid metabolism .
Comparison with Similar Compounds
O-7460 is unique in its high selectivity for diacylglycerol lipase alpha compared to other similar compounds such as O-7458 and O-7459. These compounds also inhibit diacylglycerol lipase alpha but with lower potency and selectivity. This compound’s ability to reduce high-fat diet intake and body weight in animal models distinguishes it from other inhibitors of the endocannabinoid system .
Properties
IUPAC Name |
[1-[fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] (Z)-octadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48FO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(27)31-24(21-29-23(2)3)22-30-32(4,26)28/h12-13,23-24H,5-11,14-22H2,1-4H3/b13-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEFMXNNQCABDB-SEYXRHQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(C)C)COP(=O)(C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48FO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347655 |
Source
|
Record name | 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1572051-31-0 |
Source
|
Record name | 1-{[Fluoro(methyl)phosphoryl]oxy}-3-isopropoxy-2-propanyl (9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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